molecular formula C28H31F2NO2 B1674515 (1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol CAS No. 145067-04-5

(1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol

Cat. No.: B1674515
CAS No.: 145067-04-5
M. Wt: 451.5 g/mol
InChI Key: BIZCZAJFIUSFDU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LAS-30538 involves several steps. The key starting material is 2,6-dimethylphenol, which undergoes an etherification reaction with 2-chloroethylamine to form 2-(2,6-dimethylphenoxy)ethylamine. This intermediate is then reacted with alpha,alpha-bis-(p-fluorophenyl)-4-piperidone under reductive amination conditions to yield LAS-30538

Chemical Reactions Analysis

LAS-30538 primarily undergoes reactions typical of calcium channel blockers. It can participate in oxidation and reduction reactions, as well as substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

CAS No.

145067-04-5

Molecular Formula

C28H31F2NO2

Molecular Weight

451.5 g/mol

IUPAC Name

[1-[2-(2,6-dimethylphenoxy)ethyl]piperidin-4-yl]-bis(4-fluorophenyl)methanol

InChI

InChI=1S/C28H31F2NO2/c1-20-4-3-5-21(2)27(20)33-19-18-31-16-14-24(15-17-31)28(32,22-6-10-25(29)11-7-22)23-8-12-26(30)13-9-23/h3-13,24,32H,14-19H2,1-2H3

InChI Key

BIZCZAJFIUSFDU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O

Appearance

Solid powder

Key on ui other cas no.

145067-04-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-(2,6-dimethylphenoxy)ethyl)-alpha,alpha-bis-(p-fluorophenyl)-4-piperidine methanol
LAS 30538
LAS-30538

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol
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(1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol
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(1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol
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(1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol
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Reactant of Route 6
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(1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol

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